N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
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Overview
Description
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride is a high-affinity ligand for the ®-zacopride binding site. It is chemically known as ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chloro-1-(1-methylethyl)-1H-benzimidazole-4-carboxamide dihydrochloride. This compound has a molecular weight of 419.78 and a molecular formula of C18H23ClN4O.2HCl .
Preparation Methods
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride involves several steps. The key synthetic route includes the formation of the benzimidazole core, followed by the introduction of the quinuclidine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a high-affinity ligand in binding studies to understand the interaction between ligands and receptors.
Biology: It is used in studies to investigate the role of zacopride binding sites in various biological processes.
Medicine: It has potential therapeutic applications due to its high affinity for specific binding sites, which may be relevant in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride exerts its effects by binding to the ®-zacopride binding site with high affinity. This binding interaction involves specific molecular targets and pathways, which are crucial for its biological activity. The exact mechanism of action may involve modulation of receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride is unique due to its high affinity for the ®-zacopride binding site. Similar compounds include other 5-HT3 receptor ligands, such as:
Zacopride: Another high-affinity ligand for the same binding site.
Granisetron: A 5-HT3 receptor antagonist used in the treatment of nausea and vomiting.
Properties
CAS No. |
175729-69-8 |
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Molecular Formula |
C18H25Cl3N4O |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H |
InChI Key |
LPEOWDMQSXDYRJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl |
Origin of Product |
United States |
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